Differentiation by Substitution Pattern: 7-Ethyl-2-methanol vs. 7-Unsubstituted-2-methanol Analogs
The presence of the 7-ethyl substituent in (7-Ethylimidazo[1,2-a]pyridin-2-yl)methanol (MW: 176.21, C10H12N2O) introduces a key lipophilic and steric element that is absent in the simpler analog imidazo[1,2-a]pyridine-7-methanol (MW: 148.16, C8H8N2O) . This ethyl group is known to be a critical determinant of potency and selectivity in this class. For example, in the antitubercular drug discovery program leading to telacebec (Q203), the presence of a lipophilic substituent at the 6- or 7-position of the imidazo[1,2-a]pyridine core was essential for achieving potent activity against Mycobacterium tuberculosis, with SAR studies showing that removal or relocation of such groups resulted in a >10-fold loss in potency [1].
| Evidence Dimension | Molecular weight and lipophilicity potential |
|---|---|
| Target Compound Data | MW: 176.21, C10H12N2O |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-7-methanol: MW: 148.16, C8H8N2O |
| Quantified Difference | ΔMW = +28.05 (increase of ~19%) |
| Conditions | N/A (calculated molecular property) |
Why This Matters
The ethyl substituent alters the compound's lipophilicity and potential for hydrophobic interactions, which are critical parameters for target binding, membrane permeability, and overall drug-likeness, making it a distinct chemical entity for SAR exploration compared to unsubstituted analogs.
- [1] Kang S, Kim YM, Kim RY, et al. Synthesis and structure-activity studies of side chain analogues of the anti-tubercular agent, Q203. Eur J Med Chem. 2017;125:807-815. View Source
